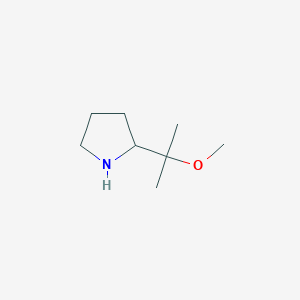

2-(2-Methoxypropan-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypropan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUMFCNPREQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564265 | |

| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160142-25-6 | |

| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxypropan-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrrolidine derivative, 2-(2-Methoxypropan-2-yl)pyrrolidine. This document details a plausible synthetic pathway, comprehensive characterization data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where pyrrolidine scaffolds are of significant interest.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Substitution at the 2-position of the pyrrolidine ring can significantly influence the pharmacological properties of these molecules. This guide focuses on the synthesis and characterization of this compound, a derivative with a unique tertiary ether functionality. The presence of the methoxypropan-2-yl group is anticipated to modulate the lipophilicity, metabolic stability, and target-binding interactions of potential drug candidates.

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound is proposed, commencing from the readily available chiral precursor, (S)-pyroglutamic acid. This pathway involves the formation of a key intermediate, (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine, followed by methylation and deprotection steps. An alternative final step involving the debenzylation of an N-benzyl protected intermediate is also described.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Figure 1: Synthetic and characterization workflow.

Characterization

The structural elucidation and confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Physicochemical Properties

| Property | Value (Predicted) |

| IUPAC Name | This compound |

| CAS Number | 160142-25-6[1] |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol [1] |

| Boiling Point | 173.5 °C at 760 mmHg (Predicted)[2] |

| Refractive Index | 1.443 (Predicted)[2] |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals corresponding to the pyrrolidine ring protons and the methoxypropan-2-yl side chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | m | 1H | H-2 (pyrrolidine) |

| ~3.20 | s | 3H | -OCH₃ |

| ~2.90 - 3.10 | m | 2H | H-5 (pyrrolidine) |

| ~1.70 - 1.90 | m | 2H | H-3, H-4 (pyrrolidine) |

| ~1.50 - 1.70 | m | 2H | H-3, H-4 (pyrrolidine) |

| ~1.20 | s | 6H | -C(CH₃)₂ |

| (variable) | br s | 1H | N-H |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~75.0 | -C(OCH₃)(CH₃)₂ |

| ~65.0 | C-2 (pyrrolidine) |

| ~50.0 | -OCH₃ |

| ~47.0 | C-5 (pyrrolidine) |

| ~28.0 | -C(CH₃)₂ |

| ~26.0 | C-3 or C-4 (pyrrolidine) |

| ~24.0 | C-3 or C-4 (pyrrolidine) |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

| ~2850 - 2960 | Strong | C-H stretch (aliphatic) |

| ~1050 - 1150 | Strong | C-O stretch (ether) |

3.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 86 | [M - C(OCH₃)(CH₃)₂]⁺ (Loss of side chain) |

| 73 | [C(OCH₃)(CH₃)₂]⁺ |

| 70 | Pyrrolidine fragment |

Experimental Protocols

The following are detailed experimental procedures for the proposed synthesis of this compound.

Synthesis of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine

This procedure involves the protection of (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine with a benzyloxycarbonyl (Cbz) group.

-

Dissolution: Dissolve (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution at 0 °C.

-

Protection: Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 20 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz protected intermediate.

Methylation of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine

-

Alkoxide Formation: To a solution of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Methylation: After stirring for 30 minutes, add methyl iodide (MeI, 1.5 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Carefully quench the reaction with water and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to obtain (S)-N-Benzyloxycarbonyl-2-(2-methoxypropan-2-yl)pyrrolidine.

Deprotection to Yield this compound

Method A: Hydrogenolysis

-

Catalyst Addition: To a solution of (S)-N-Benzyloxycarbonyl-2-(2-methoxypropan-2-yl)pyrrolidine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16 hours.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify by distillation or column chromatography to obtain pure this compound.

Method B: Debenzylation of N-Benzyl Precursor

This method assumes the synthesis of (S)-(-)-1-benzyl-2-(1-methoxy-1-methylethyl)-pyrrolidine as an intermediate.

-

Reaction Setup: Dissolve (S)-(-)-1-benzyl-2-(1-methoxy-1-methylethyl)-pyrrolidine (1 equivalent) in ethanol.

-

Catalyst Addition: Add palladium on activated charcoal (10 mol%) to the solution.

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at ambient temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Filter the catalyst and concentrate the solvent to obtain the desired product.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided synthetic protocols offer a viable pathway for the preparation of this novel compound, and the predicted characterization data serves as a benchmark for structural verification. This information is intended to facilitate further research into the applications of this and related pyrrolidine derivatives in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the presented methodologies to suit their specific laboratory conditions and research objectives.

References

An In-Depth Technical Guide to the Stereochemistry of 2-(2-Methoxypropan-2-yl)pyrrolidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-(2-methoxypropan-2-yl)pyrrolidine, a chiral heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this document also presents a broader discussion of the stereochemical considerations, synthetic strategies, and analytical methodologies relevant to analogous 2-substituted and 2,2-disubstituted pyrrolidines. The guide is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and characterization of novel chiral pyrrolidine-based compounds for drug discovery and development.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule possessing at least one stereocenter at the C2 position of the pyrrolidine ring. The presence of this chiral center gives rise to two enantiomers, the (R)- and (S)-isomers, which may exhibit distinct pharmacological and toxicological profiles. The molecule's systematic IUPAC name is 2-(1-methoxy-1-methylethyl)pyrrolidine. The racemic mixture is identified by the CAS number 160142-25-6, while the (S)-enantiomer is assigned CAS number 118971-00-9. The stereochemistry of this and related compounds is of paramount importance in drug development, as the biological activity of chiral drugs often resides in a single enantiomer.

Potential Stereoisomers

The structure of this compound contains a chiral carbon at position 2 of the pyrrolidine ring. This results in the existence of two enantiomers:

-

(R)-2-(2-Methoxypropan-2-yl)pyrrolidine

-

(S)-2-(2-Methoxypropan-2-yl)pyrrolidine

The absolute configuration of these stereoisomers is crucial for their interaction with chiral biological targets such as enzymes and receptors.

General Strategies for Stereoselective Synthesis of 2-Substituted Pyrrolidines

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-proline or D-proline, to introduce the desired stereochemistry. The synthesis of various pyrrolidine derivatives often starts from these chiral amino acids.[1][2]

-

Asymmetric Catalysis: This method involves the use of chiral catalysts to control the stereochemical outcome of a reaction that forms the pyrrolidine ring or introduces the substituent at the C2 position. This includes transition-metal catalysis and organocatalysis.[3][4]

A generalized workflow for the synthesis and chiral resolution of a 2-substituted pyrrolidine is depicted below.

Caption: A generalized workflow illustrating the synthetic and analytical pathways for obtaining enantiomerically pure 2-substituted pyrrolidines.

Quantitative Data for Analogous Chiral Pyrrolidines

Specific quantitative data, such as optical rotation and enantiomeric excess for this compound, are not available in the public domain. However, to provide a reference for researchers, the following table summarizes typical data for other chiral pyrrolidine derivatives.

| Compound Name | Specific Rotation ([α]D) | Enantiomeric Excess (ee) | Analytical Method |

| (S)-2-(Methoxymethyl)pyrrolidine | +3.5° (c 1, CHCl3) | >98% | Chiral GC |

| (R)-2-Methylpyrrolidine | -29.5° (neat) | >99% | Chiral HPLC |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Not specified | ≥97.5% | Gas Chromatography |

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemical purity (enantiomeric excess) of chiral pyrrolidines is a critical step in their characterization. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts.[5][6]

General Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Common CSPs for amine separation include those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD).

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the analyte in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

NMR Spectroscopy for Stereochemical Determination

NMR spectroscopy can be used to determine the relative and absolute stereochemistry of chiral molecules. For the determination of enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers. The Nuclear Overhauser Effect (NOE) can be employed to determine the relative stereochemistry in more complex pyrrolidine derivatives.

A logical workflow for stereochemical determination using NMR is presented below.

Caption: A workflow diagram illustrating the steps involved in the stereochemical analysis of a chiral pyrrolidine using NMR spectroscopy.

Conclusion

The stereochemistry of this compound is a critical aspect for its potential development as a pharmacologically active agent. While specific experimental data for this compound remains scarce, this guide has provided a comprehensive framework for understanding and approaching its stereochemical challenges. By leveraging the established methodologies for the synthesis and analysis of analogous chiral pyrrolidines, researchers can effectively design and characterize novel derivatives with controlled stereochemistry, thereby advancing the field of drug discovery. Further research is warranted to elucidate the specific properties and synthetic routes for the enantiomers of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uma.es [uma.es]

- 6. heraldopenaccess.us [heraldopenaccess.us]

Navigating the Spectral Landscape of 2-(2-Methoxypropan-2-yl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 2-(2-Methoxypropan-2-yl)pyrrolidine. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted NMR data. These predictions serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were generated using advanced computational algorithms that provide reliable estimations for novel chemical entities.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.20 | s | 3H | -OCH₃ |

| ~3.00 - 3.10 | m | 1H | Pyrrolidine C2-H |

| ~2.85 - 2.95 | m | 1H | Pyrrolidine C5-H |

| ~2.70 - 2.80 | m | 1H | Pyrrolidine C5-H |

| ~1.70 - 1.90 | m | 2H | Pyrrolidine C3-H₂ |

| ~1.50 - 1.65 | m | 2H | Pyrrolidine C4-H₂ |

| ~1.15 | s | 6H | -C(CH₃)₂ |

| ~1.50 (broad) | br s | 1H | -NH |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | -C(CH₃)₂O- |

| ~65.0 | Pyrrolidine C2 |

| ~50.0 | -OCH₃ |

| ~47.0 | Pyrrolidine C5 |

| ~26.0 | Pyrrolidine C3 |

| ~25.0 | Pyrrolidine C4 |

| ~24.0 | -C(CH₃)₂ |

Experimental Protocols for NMR Data Acquisition

To facilitate the experimental validation of the predicted data, the following detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra are provided.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to the CDCl₃ lock signal.

-

Acquisition Parameters:

-

Spectrometer Frequency: 500 MHz or higher

-

Pulse Program: Standard single-pulse (zg30 or similar)

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 8-16

-

Spectral Width (SW): 16 ppm

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to the CDCl₃ lock signal.

-

Acquisition Parameters:

-

Spectrometer Frequency: 125 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)

-

Number of Scans (NS): 1024 or higher, depending on sample concentration

-

Spectral Width (SW): 240 ppm

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Workflow for Small Molecule Characterization by NMR

The structural elucidation of a novel small molecule like this compound typically follows a systematic workflow involving various NMR experiments. The diagram below illustrates this logical progression.

Caption: A generalized workflow for the structural elucidation of a small molecule using a combination of 1D and 2D NMR spectroscopic techniques.

This guide provides a foundational dataset and methodological framework for researchers working with this compound. The combination of predicted spectral data and detailed experimental protocols is intended to accelerate research and development in areas where this and similar compounds may have significant applications.

physical and chemical properties of 2-(2-Methoxypropan-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 2-(2-Methoxypropan-2-yl)pyrrolidine. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on general knowledge of structurally similar compounds and should be adapted and verified through laboratory experimentation.

Introduction

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, a scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5] The presence of a methoxypropan-2-yl substituent at the 2-position introduces a chiral center and specific steric and electronic properties that may influence its chemical reactivity and biological activity. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic effects.[6][7] This guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside general methodologies for its potential synthesis and characterization.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is critical to note the absence of experimentally determined data for properties such as melting point, pKa, and aqueous solubility in the available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [8] |

| Molecular Weight | 143.23 g/mol | [8] |

| CAS Number | 160142-25-6 | [8] |

| Boiling Point | 173.5 °C at 760 mmHg | [9] |

| Flash Point | 65.4 °C | [9] |

| Refractive Index | 1.443 | [9] |

| Vapor Pressure | 1.26 mmHg at 25°C | [9] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols

General Synthesis of 2-Substituted Pyrrolidines

The synthesis of 2-substituted pyrrolidines can often be achieved through various synthetic routes.[10][11] A common approach involves the cyclization of a suitable acyclic precursor. One possible conceptual pathway is outlined below.

Caption: Generalized workflow for the synthesis of 2-substituted pyrrolidines.

Methodology:

-

Precursor Synthesis: An appropriate acyclic γ-amino ketone or aldehyde is synthesized. For this compound, this would likely involve a precursor with a methoxypropyl group.

-

Cyclization: The acyclic precursor undergoes intramolecular reductive amination. This can be achieved using various reducing agents, such as sodium triacetoxyborohydride or catalytic hydrogenation.

-

Purification: The crude product is purified using standard techniques like column chromatography or distillation to yield the final 2-substituted pyrrolidine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the protons of the 2-(2-methoxypropan-2-yl) substituent. The chemical shifts, multiplicities, and coupling constants will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[12][13][14][15][16]

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Fragmentation: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (143.23 g/mol ). Fragmentation patterns can provide further structural information. For instance, the loss of the methoxypropyl side chain is a plausible fragmentation pathway.[17]

Biological Activity and Potential Applications

Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][3][4][5]

The biological activities of substituted pyrrolidines are diverse and depend heavily on the nature and stereochemistry of the substituents.[18][19][20] They have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory and Analgesic Agents: The pyrrolidine core is found in compounds with anti-inflammatory and pain-relieving properties.[7]

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of nootropic drugs (racetams) and other CNS-active agents.

Given the lack of specific data, any potential biological activity of this compound would need to be determined through in vitro and in vivo screening assays. A logical workflow for such an investigation is presented below.

Caption: A general workflow for the investigation of biological activity.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the general properties of similar amines and organic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22][23][24][25]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Hazards: The compound has a flash point of 65.4 °C, indicating it is a combustible liquid. Keep away from heat, sparks, and open flames.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

Conclusion

This compound is a chemical compound with limited available data. While its basic physicochemical properties are known, a significant gap exists in the experimental data regarding its synthesis, detailed analytical characterization, and biological activity. The information provided in this guide serves as a starting point for researchers and professionals, offering a summary of the current knowledge and suggesting general methodologies for further investigation based on the well-established chemistry of the pyrrolidine scaffold. Future research is necessary to fully elucidate the properties and potential applications of this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 6. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-Methylpyrrolidine [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. jwpharmlab.com [jwpharmlab.com]

- 25. carlroth.com [carlroth.com]

Unlocking Asymmetric Synthesis: A Technical Guide to Novel Pyrrolidine Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in the realm of asymmetric catalysis. Building upon the seminal discovery of proline's catalytic activity, a new generation of novel pyrrolidine derivatives has been developed, offering enhanced reactivity, stereoselectivity, and broader substrate scope. This technical guide provides an in-depth exploration of the applications of these advanced organocatalysts in key carbon-carbon bond-forming reactions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Core Principles: Enamine and Iminium Ion Catalysis

The catalytic prowess of pyrrolidine derivatives stems from their ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions. The secondary amine of the pyrrolidine ring is crucial for these activation modes.

-

Enamine Catalysis: In this pathway, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This activation strategy effectively raises the HOMO of the carbonyl compound, enabling it to participate in reactions with various electrophiles.

-

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a transient iminium ion. This process lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and facilitating reactions with nucleophiles.

The chirality of the pyrrolidine catalyst is transferred during these catalytic cycles, leading to the formation of enantioenriched products. The substituents on the pyrrolidine ring play a critical role in shielding one face of the reactive intermediate, thereby dictating the stereochemical outcome of the reaction.

Asymmetric Aldol Reaction

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a key area for the application of novel pyrrolidine derivatives. These catalysts have demonstrated remarkable efficiency and stereoselectivity in promoting the reaction between ketones and aldehydes.

Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Aldol Reaction

| Catalyst Type | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | 65 | - | 46 | [1] |

| Diarylprolinol Silyl Ether | Benzaldehyde | Cyclohexanone | 10 | Toluene | 12 | 95 | 95:5 | 99 | [2] |

| Proline-Thiourea | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 24 | 92 | 90:10 | 97 | [3] |

| (S)-2-(Pyrrolidin-2-yl)-1H-tetrazole | Trifluoroacetaldehyde Ethyl Hemiacetal | Acetophenone | 10 | CH2Cl2 | 48 | 85 | - | 90 | [4] |

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether

To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol) in toluene (2.0 mL) at room temperature is added the aldehyde (1.0 mmol). The mixture is stirred for 10 minutes, and then the ketone (2.0 mmol) is added. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.[2]

Visualization: Catalytic Cycle and Proposed Transition State of the Aldol Reaction

The catalytic cycle for the pyrrolidine-catalyzed aldol reaction proceeds through an enamine intermediate. The stereochemical outcome is determined by the facial selectivity in the attack of the enamine on the aldehyde, which is controlled by the steric hindrance imposed by the catalyst's substituents.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool in organic synthesis. Novel pyrrolidine derivatives have been successfully employed to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors.

Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Michael Addition

| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 2 | 98 | 95:5 | 99 | [2] |

| Proline-based Reduced Dipeptide | Cyclohexanone | Nitrostyrene | 5 | CH2Cl2 | 24 | 95 | 98:2 | 98 | [5] |

| Pyrrolidine-Thiourea | Acetone | β-Nitrostyrene | 20 | Toluene | 48 | 90 | - | 95 | [6] |

| D-Proline-derived Sulfonamide | Isobutyraldehyde | β-Nitrostyrene | 10 | CH2Cl2 | 12 | 93 | >99:1 | 97 | [5] |

Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether

In a vial, the diarylprolinol silyl ether catalyst (0.05 mmol) is dissolved in the solvent (1.0 mL). The aldehyde (1.0 mmol) is then added, and the mixture is stirred for 5 minutes at room temperature. The nitroalkene (0.5 mmol) is added, and the reaction is stirred at the indicated temperature. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.[2]

Visualization: Catalytic Cycle of the Michael Addition

The catalytic cycle for the Michael addition can proceed through either an enamine or an iminium ion pathway, depending on the nature of the Michael donor and acceptor. When an aldehyde or ketone is the donor, an enamine is formed.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Pyrrolidine-based organocatalysts have proven to be highly effective in controlling the stereochemistry of this transformation.

Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Mannich Reaction

| Catalyst Type | Aldehyde | Imine | Carbonyl Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Pipecolic Acid | Propanal | N-PMP-α-imino ethyl glyoxylate | - | DMSO | 24 | 85 | 1:1.4 | >98 (syn), >98 (anti) | [7] | |

| Proline-derived Tetrazole | Acetone | N-PMP-p-anisidine | p-Nitrobenzaldehyde | 5 | Dioxane | 48 | 90 | 95:5 | 99 | [8] |

| Bifunctional Organocatalyst | - | N-Cbz-imines | Nitro-allene | 10 | Toluene | 24 | 60 | - | 91 | [9] |

Experimental Protocol: Asymmetric Mannich Reaction Catalyzed by a Proline-Derived Tetrazole

To a solution of the proline-derived tetrazole catalyst (0.05 mmol) in the specified solvent (1.0 mL) are added the aldehyde (1.0 mmol) and the imine (0.5 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the desired Mannich product.[8]

Visualization: Proposed Transition State of the Mannich Reaction

The stereochemical outcome of the Mannich reaction is rationalized by a Zimmerman-Traxler-like transition state, where the enamine, formed from the catalyst and the carbonyl compound, attacks the imine from a specific face due to the steric hindrance of the catalyst's chiral backbone.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings. The use of chiral pyrrolidine derivatives as organocatalysts has enabled highly enantioselective versions of this important transformation, typically proceeding through an iminium ion activation of the dienophile.

Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Diels-Alder Reaction

| Catalyst Type | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) | Reference |

| Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 5 | CH3CN | 6 | 82 | 1:1.3 | 93 (exo) | [10] |

| Diarylprolinol Silyl Ether Salt | Cyclopentadiene | Acrolein | 20 | Water | 0.5 | 95 | 1:19 | 99 (exo) | [11] |

| Bispyrrolidine Diboronate | Isoprene | Methacrolein | 1 | Toluene | 24 | 90 | >20:1 (exo) | 98 (exo) | [12] |

Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by an Imidazolidinone

To a solution of the imidazolidinone catalyst (0.1 mmol) in the specified solvent (2.0 mL) at the desired temperature is added the α,β-unsaturated aldehyde (1.0 mmol). The mixture is stirred for 5-10 minutes, after which the diene (3.0 mmol) is added. The reaction is stirred until completion (monitored by TLC or GC). The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the cycloaddition product.[10]

Visualization: Iminium Ion Catalysis in the Diels-Alder Reaction

In the pyrrolidine-catalyzed Diels-Alder reaction, the catalyst forms an iminium ion with the α,β-unsaturated aldehyde, lowering its LUMO and activating it for the cycloaddition with the diene. The chiral catalyst directs the diene to attack one of the enantiotopic faces of the dienophile.

Scope and Limitations

Novel pyrrolidine derivatives have significantly expanded the horizons of organocatalysis. Diarylprolinol silyl ethers, for instance, are highly effective for a wide range of aldehydes in Michael and aldol reactions, often providing excellent stereoselectivities.[2] Prolinamide-based catalysts have shown great promise, with their activity and selectivity being tunable by modifying the amide substituent.[1][3] However, limitations still exist. High catalyst loadings are sometimes required, and the substrate scope can be limited for certain catalyst types.[13] For example, some catalysts may not be generally applicable due to high conformational rigidity. Furthermore, while many of these catalysts show improved performance in a variety of solvents compared to proline, achieving high reactivity and selectivity in environmentally benign solvents like water remains an active area of research.[11]

Conclusion

The development of novel pyrrolidine derivatives has ushered in a new era of possibilities in asymmetric organocatalysis. By moving beyond the parent proline structure, researchers have created a diverse toolkit of catalysts capable of promoting key synthetic transformations with high levels of efficiency and stereocontrol. This guide has provided a comprehensive overview of the application of these catalysts in Aldol, Michael, Mannich, and Diels-Alder reactions, supported by quantitative data, detailed protocols, and mechanistic insights. As the field continues to evolve, the rational design of new pyrrolidine-based catalysts holds the key to overcoming current limitations and enabling the synthesis of increasingly complex and valuable chiral molecules for the pharmaceutical and chemical industries.

References

- 1. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric one-pot sequential Mannich/hydroamination reaction by organo- and gold catalysts: synthesis of spiro[pyrrolidin-3,2'-oxindole] derivatives. | Semantic Scholar [semanticscholar.org]

- 9. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Asymmetric Synthesis

A comprehensive guide to the discovery, synthesis, and application of novel chiral auxiliaries derived from the versatile pyrrolidine framework, tailored for researchers, scientists, and professionals in drug development.

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its biological activity.[1] Chiral auxiliaries, temporary chiral moieties that guide the stereochemical outcome of a reaction, have emerged as a powerful and reliable tool in asymmetric synthesis.[1][2] Among the diverse array of scaffolds utilized for the design of these auxiliaries, the pyrrolidine ring system, readily available from the natural amino acid proline, has proven to be a particularly privileged and versatile framework.[2][3][4][5] This technical guide provides an in-depth exploration of the discovery and application of new chiral auxiliaries based on the pyrrolidine scaffold, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Principles of Pyrrolidine-Based Chiral Auxiliaries

The efficacy of pyrrolidine-derived chiral auxiliaries stems from the rigid and well-defined conformational nature of the five-membered ring.[4] This inherent rigidity allows for effective transmission of stereochemical information from the auxiliary to the prochiral substrate. The fundamental principle involves the temporary attachment of the chiral pyrrolidine moiety to a substrate, which then directs a subsequent chemical transformation to occur with a high degree of facial selectivity.[2] This stereocontrol is typically achieved through the formation of rigid, chelated transition states, where the pyrrolidine ring and its substituents create a sterically and electronically biased environment, favoring the approach of a reagent from a specific trajectory.[2] Upon completion of the reaction, the auxiliary can be cleaved and often recovered for reuse, adding to the economic viability of this synthetic strategy.[2]

Key Classes and Applications

The modular nature of the pyrrolidine scaffold, particularly derivatives of prolinol, allows for a wide range of modifications, leading to several distinct classes of highly effective chiral auxiliaries.[2]

Prolinol Ethers: The SAMP/RAMP Hydrazone Method

One of the most well-established and widely utilized classes of prolinol-derived auxiliaries are (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, famously known as SAMP and RAMP, respectively.[2] Developed by Enders and coworkers, these auxiliaries are exceptionally effective in the asymmetric alkylation of aldehydes and ketones through the formation of chiral hydrazones.[2]

Table 1: Asymmetric Alkylation of Cyclohexanone using SAMP Auxiliary

| Electrophile (R-X) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Yield (%) |

| MeI | ≥98 | ≥98 | 85 |

| EtI | ≥98 | ≥98 | 89 |

| n-PrI | ≥98 | ≥98 | 82 |

| CH2=CHCH2Br | ≥95 | ≥95 | 91 |

| PhCH2Br | ≥96 | ≥96 | 88 |

Prolinol Amides in Asymmetric Reactions

Amides derived from prolinol represent another significant class of chiral auxiliaries.[2] Their straightforward preparation via acylation of prolinol has led to their successful application in a variety of asymmetric transformations, including aldol reactions, conjugate additions, and Diels-Alder reactions.[2] In asymmetric aldol reactions, for instance, the prolinol-derived amides can be converted to their corresponding enolates, which then react with aldehydes with high diastereoselectivity, governed by the formation of a rigid, six-membered chair-like transition state.[2]

Table 2: Diastereoselective Aldol Reaction of a Prolinol Amide-Derived Enolate with Benzaldehyde

| Metal Cation | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Li⁺ | 95:5 | 88 |

| Mg²⁺ | 97:3 | 92 |

| Ti⁴⁺ | >99:1 | 95 |

C2-Symmetric Prolinol Derivatives

The development of C2-symmetric bis(pyrrolidinyl)methanols and related structures has provided powerful chiral ligands and catalysts for a range of asymmetric transformations.[2] The C2-symmetry is advantageous as it can reduce the number of possible transition states, often leading to enhanced enantioselectivities.[2] These auxiliaries have found particular utility in conjugate additions and reduction reactions.[2]

Experimental Protocols

Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

A detailed, multi-step synthesis is required for the preparation of SAMP, starting from the readily available amino acid (S)-proline.

Step 1: Reduction of (S)-Proline to (S)-Prolinol To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.

Step 2: O-Methylation of (S)-Prolinol (S)-Prolinol is dissolved in anhydrous THF, and sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature, followed by the dropwise addition of methyl iodide (MeI). The reaction is stirred overnight at room temperature. The reaction is then quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give O-methylated prolinol.

Step 3: Conversion to SAMP The O-methylated prolinol is converted to its N-nitrosamine derivative using sodium nitrite and hydrochloric acid. Subsequent reduction of the nitrosamine with LiAlH₄ yields (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Asymmetric Alkylation of Cyclohexanone using SAMP

Step 1: Formation of the SAMP-Hydrazone To a solution of SAMP in anhydrous diethyl ether, cyclohexanone is added, followed by a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap for 12 hours. The solvent is removed under reduced pressure to give the crude SAMP-hydrazone.

Step 2: Deprotonation and Alkylation The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 2 hours at this temperature. The desired electrophile (e.g., methyl iodide) is then added, and the reaction is allowed to warm to room temperature overnight.

Step 3: Hydrolysis and Cleavage of the Auxiliary The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is then subjected to ozonolysis or treatment with an oxidizing agent to cleave the auxiliary and afford the optically active alkylated cyclohexanone.

Visualizing the Workflow

The general workflow for the application of a chiral auxiliary in asymmetric synthesis can be visualized as a clear, logical progression of steps.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The synthetic pathway for a key auxiliary like SAMP can also be represented to illustrate the sequence of chemical transformations.

Caption: Synthetic pathway for (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP).

Conclusion

Chiral auxiliaries based on the pyrrolidine scaffold have proven to be indispensable tools in the field of asymmetric synthesis. Their ready availability from the chiral pool, coupled with their high efficacy in a wide range of stereoselective transformations, ensures their continued prominence in both academic research and industrial applications. The ongoing development of novel pyrrolidine-based auxiliaries, driven by a deeper understanding of reaction mechanisms and the principles of stereocontrol, promises to further expand the capabilities of asymmetric synthesis and facilitate the efficient construction of complex, enantiomerically pure molecules for the advancement of science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]

- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Theoretical and Experimental Approach to the Conformational Landscape of 2-(2-Methoxypropan-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach for the theoretical and experimental determination of the conformational preferences of 2-(2-Methoxypropan-2-yl)pyrrolidine. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] Understanding its conformational behavior is crucial for structure-activity relationship (SAR) studies and rational drug design. The conformation of the five-membered pyrrolidine ring is characterized by a puckering of the carbon atoms, leading to distinct, low-energy conformations, primarily the Cγ-endo and Cγ-exo envelope forms.[1][3] The nature and orientation of substituents on the ring significantly influence the equilibrium between these puckered states.[1][4][5]

This document details the requisite computational and experimental protocols to elucidate the conformational landscape of this compound, providing a framework for researchers to apply to similar small molecules.

Theoretical Conformational Analysis: A Computational Workflow

A rigorous computational analysis is the first step in understanding the conformational preferences of this compound. Modern computational chemistry software and methods allow for the accurate prediction of molecular geometries and relative energies of different conformers.[6][7]

A typical workflow for such an analysis involves a multi-step process, starting from a broad conformational search and culminating in high-level quantum mechanical calculations for the most stable conformers.

Detailed Computational Protocol

-

Initial Structure Generation: The 2D structure of this compound is used as the input.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. Molecular mechanics force fields (e.g., MMFF94, OPLS3e) are suitable for this initial, computationally less expensive step.[8] This search will identify a large number of possible conformers by rotating the single bonds.

-

Clustering and Filtering: The generated conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. These are then filtered based on a relative energy cutoff (e.g., 10 kcal/mol) to discard high-energy conformers.

-

Quantum Mechanical Geometry Optimization: The unique, low-energy conformers are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is a common choice.[3][6] This step refines the geometry of each conformer to a local minimum on the potential energy surface.

-

High-Level Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as coupled cluster theory (e.g., CCSD(T)) with a larger basis set.[6]

-

Data Analysis: The final energies are used to calculate the Boltzmann population of each conformer at a given temperature. Key geometric parameters, such as dihedral angles defining the ring pucker and the orientation of the substituent, are analyzed for the most stable conformers.

Predicted Quantitative Data

The computational analysis is expected to yield data on the relative energies and key geometric parameters of the stable conformers. The primary conformational equilibrium of the pyrrolidine ring is between the Cγ-endo and Cγ-exo puckers. The orientation of the bulky 2-methoxypropan-2-yl group will also be a critical factor.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | C2-C3-C4-C5 Dihedral (°) | N1-C2-C(sub)-O Dihedral (°) |

| Cγ-exo | 0.00 | 75.3 | ~30 to 40 | Varies |

| Cγ-endo | 0.85 | 24.7 | ~-30 to -40 | Varies |

Table 1: Hypothetical quantitative data from computational analysis of this compound conformers.

Experimental Validation of Conformations

Experimental techniques are essential to validate and refine the computationally predicted conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for this purpose.[4][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule.

Experimental Protocol:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR: 1H and 13C NMR spectra are acquired to confirm the chemical structure.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of NOE/ROE cross-peaks are related to the internuclear distances and can be used to differentiate between conformers.[3]

-

-

Analysis of Coupling Constants: The magnitude of vicinal proton-proton coupling constants (3JHH) can be used to estimate dihedral angles via the Karplus equation, providing insight into the ring pucker.

| Parameter | Cγ-exo Conformer | Cγ-endo Conformer |

| Key NOE Contacts | H2-H5a, H2-H(sub) | H2-H5b, H2-H(sub) |

| 3J(H2,H3a) | ~8-10 Hz | ~2-4 Hz |

| 3J(H2,H3b) | ~2-4 Hz | ~8-10 Hz |

Table 2: Expected NMR parameters for distinguishing between the Cγ-exo and Cγ-endo conformers of this compound.

Single Crystal X-ray Crystallography

X-ray crystallography provides the precise solid-state conformation of a molecule. While this may not be identical to the solution-phase conformation, it offers an unambiguous view of a low-energy state.

Experimental Protocol:

-

Crystallization: Single crystals of the compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

-

Analysis: The resulting structure provides accurate bond lengths, bond angles, and dihedral angles, defining the conformation in the solid state.[4][10][12][13]

Conclusion

The combination of high-level theoretical calculations and experimental validation through NMR spectroscopy and X-ray crystallography provides a powerful and comprehensive approach to understanding the conformational landscape of this compound. The detailed protocols and expected data presented in this guide offer a robust framework for researchers in drug discovery and medicinal chemistry to elucidate the structure and conformational dynamics of pyrrolidine-containing molecules, ultimately aiding in the design of more potent and selective therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kvinzo.com [kvinzo.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 9. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Enduring Legacy of Prolinol: A Technical Guide to Prolinol-Derived Chiral Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the quest for stereochemical control is a central theme in modern organic synthesis. Prolinol-derived chiral auxiliaries, born from the readily available and inexpensive chiral pool of the amino acid proline, represent a cornerstone in this endeavor. Their robust performance, predictable stereochemical outcomes, and versatility across a spectrum of asymmetric transformations have solidified their place as indispensable tools in the synthesis of complex, enantiomerically pure molecules.

This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of prolinol-derived chiral auxiliaries. We will delve into their synthesis, mechanisms of stereocontrol, and their application in key asymmetric reactions, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions. Quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for seminal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the concepts discussed.

Core Concepts: The Power of Temporary Chirality

The fundamental principle underpinning the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate.[1] This chiral auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[1] Following the reaction, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse.[1]

Prolinol-derived auxiliaries exert their stereocontrol through the formation of rigid, chelated transition states. The pyrrolidine ring, in conjunction with the hydroxyl or a derivative thereof, can coordinate to a metal center or create a sterically biased environment, thereby dictating the trajectory of the incoming reagent.[1]

Synthesis of Prolinol-Derived Chiral Auxiliaries

The versatility of prolinol-derived auxiliaries stems from the ease with which the parent (S)- or (R)-prolinol can be modified. Prolinol itself is readily prepared by the reduction of the corresponding enantiomer of proline, a cheap and abundant amino acid.[2]

Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

One of the most widely recognized classes of prolinol-derived auxiliaries are the (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidines, known as SAMP and RAMP, respectively. Developed by Enders and coworkers, these auxiliaries are particularly effective in the asymmetric alkylation of ketones and aldehydes.[1] The synthesis of SAMP from (S)-proline is a multi-step process.[1]

Asymmetric Alkylation: The SAMP/RAMP Hydrazone Method

The SAMP/RAMP hydrazone method is a powerful and reliable strategy for the asymmetric α-alkylation of carbonyl compounds. The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base generates a rigid lithium azaenolate, which then reacts with an electrophile from the less sterically hindered face. Subsequent cleavage of the hydrazone reveals the enantioenriched α-alkylated carbonyl compound.[1]

Quantitative Data for Asymmetric Alkylation using SAMP

| Ketone/Aldehyde | Electrophile | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) |

| Cyclohexanone | Methyl Iodide | >95 | >95 | 85-95 |

| Propiophenone | Ethyl Iodide | >98 | >98 | 80-90 |

| Acetone | Benzyl Bromide | >95 | >95 | 75-85 |

| Isovaleraldehyde | Allyl Bromide | >90 | >90 | 70-80 |

Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP

1. Hydrazone Formation: A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.0 mmol) and 3-pentanone (36 mmol) is heated at 60°C under an argon atmosphere overnight. The crude product is then diluted with diethyl ether and washed with water. The organic layer is dried and concentrated under reduced pressure. The resulting SAMP-hydrazone is purified by distillation.[3]

2. Deprotonation and Alkylation: The SAMP-hydrazone (10 mmol) is dissolved in anhydrous diethyl ether and cooled to -78°C. A solution of lithium diisopropylamide (LDA) (11 mmol) in diethyl ether/hexane is added dropwise, and the mixture is stirred for 4 hours at -78°C. Methyl iodide (12 mmol) is then added, and the reaction is allowed to warm to room temperature overnight.[3]

3. Auxiliary Cleavage: The resulting alkylated hydrazone can be cleaved to afford the α-alkylated ketone. One common method is ozonolysis, followed by a reductive workup. Alternatively, milder methods using oxalic acid or sodium perborate can be employed, which often allow for the recovery of the chiral auxiliary.[4] For example, cleavage with a saturated aqueous solution of oxalic acid can provide the ketone in high yield and enantiomeric purity, with the water-soluble auxiliary being recovered from the aqueous phase.[4]

Workflow for SAMP synthesis and its application in asymmetric alkylation.

Asymmetric Aldol Reactions: Prolinol Amides as Chiral Controllers

Prolinol-derived amides are another highly effective class of chiral auxiliaries, particularly in asymmetric aldol reactions.[1] Acylation of prolinol with a carboxylic acid derivative yields the chiral amide. This amide can then be converted to its corresponding enolate, which subsequently reacts with an aldehyde in a highly diastereoselective manner. The stereochemical outcome is dictated by the formation of a rigid, six-membered chair-like transition state involving a metal cation.[1]

Quantitative Data for Asymmetric Aldol Reactions with Prolinol-Derived Amides

| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |

| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |

| Benzoyl-(S)-prolinol | Acetaldehyde | >92:8 | 80-88 |

| Cinnamoyl-(S)-prolinol | Cyclohexanecarboxaldehyde | >98:2 | 85-95 |

Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol-Derived Amide

1. Amide Formation: (S)-Prolinol is acylated with the desired acid chloride or anhydride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane at 0°C to room temperature to form the chiral amide auxiliary.[1]

2. Enolate Formation: The prolinol-derived amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of a strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent, is added dropwise to generate the corresponding enolate. The reaction is typically stirred at this temperature for a period of 30 minutes to an hour.[1]

3. Aldol Addition: The aldehyde is then added to the enolate solution at -78°C. The reaction mixture is stirred at this low temperature until completion, which can be monitored by thin-layer chromatography (TLC).[1]

4. Workup and Auxiliary Removal: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or by reduction with reagents like lithium aluminum hydride.[1]

Chelation-controlled stereoselection in the asymmetric aldol reaction.

Asymmetric Diels-Alder Reactions

N-Acryloyl derivatives of prolinol have proven to be effective chiral dienophiles in asymmetric Diels-Alder reactions. The bulky prolinol moiety effectively shields one face of the dienophile, leading to a highly facial-selective cycloaddition. The stereochemical outcome is often rationalized by a transition state model where a Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol's hydroxyl or ether group, locking the conformation of the dienophile and directing the approach of the diene.[1]

Quantitative Data for Asymmetric Diels-Alder Reactions

| Dienophile (N-Acryloyl derivative of) | Diene | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) |

| (S)-Prolinol methyl ether | Cyclopentadiene | Et₂AlCl | >95 | 85-95 |

| (S)-Prolinol | Isoprene | TiCl₄ | >90 | 70-80 |

| (S)-Prolinol benzyl ether | 1,3-Butadiene | BF₃·OEt₂ | >92 | 75-85 |

| (S)-Prolinol | Danishefsky's Diene | ZnCl₂ | >98 | 80-90 |

Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: Asymmetric Diels-Alder Reaction

1. Dienophile Synthesis: The N-acryloyl prolinol derivative is synthesized by reacting the corresponding prolinol derivative with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine in an inert solvent like dichloromethane.

2. Cycloaddition Reaction: The chiral dienophile is dissolved in a dry solvent such as dichloromethane or toluene and cooled to a low temperature (e.g., -78°C). A Lewis acid (e.g., Et₂AlCl, TiCl₄) is added, and the mixture is stirred for a short period. The diene is then added, and the reaction is maintained at the low temperature until completion.

3. Workup and Auxiliary Removal: The reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The product is extracted, and the organic phase is dried and concentrated. The chiral auxiliary can be removed by methods such as hydrolysis or reduction to yield the chiral cyclohexene derivative.

Stereochemical model for the Lewis acid-mediated asymmetric Diels-Alder reaction.

Asymmetric Conjugate Additions

Prolinol-derived auxiliaries have also found significant use in asymmetric conjugate addition reactions. Prolinol-derived amides can be used as chiral Michael acceptors, where the auxiliary directs the nucleophilic attack of an organometallic reagent. Additionally, C2-symmetric bis(pyrrolidinyl)methanols, synthesized from prolinol, have emerged as powerful chiral ligands for metal-catalyzed enantioselective conjugate additions to enones.[5]

Quantitative Data for Asymmetric Conjugate Additions

| Enone | Organometallic Reagent | Ligand/Auxiliary | Enantiomeric Excess (ee%) | Yield (%) |

| Cyclohexenone | Diethylzinc | C2-symmetric bis(pyrrolidinyl)methanol | >90 | 85-95 |

| Chalcone | Grignard Reagents | C2-symmetric prolinol-derived ligand | 80-95 | 70-90 |

| 2-Cyclopentenone | Dibutylcuprate | Prolinol amide | >95 (de) | 80-90 |

| 2-Cycloheptenone | Phenylmagnesium bromide | C2-symmetric bis(pyrrolidinyl)methanol | >92 | 88-96 |

Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: Asymmetric Conjugate Addition

1. Catalyst/Ligand Preparation: For catalyzed reactions, the C2-symmetric prolinol-derived ligand is synthesized and then complexed with a metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂).

2. Conjugate Addition: The enone is dissolved in a suitable solvent and cooled. The organometallic reagent is added to the catalyst solution or directly to the solution containing the chiral Michael acceptor. The reaction is stirred until completion.

3. Workup and Auxiliary Removal: The reaction is quenched, and the product is isolated. In the case of prolinol amide acceptors, the auxiliary is cleaved to yield the enantioenriched product.

Conclusion

Prolinol-derived chiral auxiliaries have had a profound and lasting impact on the field of asymmetric synthesis. Their ease of preparation from an inexpensive and readily available chiral starting material, coupled with their high efficiency and predictability in a wide array of stereoselective reactions, makes them invaluable tools for both academic research and industrial drug development. The ability to fine-tune their steric and electronic properties through simple chemical modifications continues to drive the discovery of new applications, ensuring that the legacy of prolinol as a master of stereocontrol will endure for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Navigating the Chemistry of Substituted Pyrrolidines: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. As research and development in this area continues to expand, a thorough understanding of the safety and handling guidelines for substituted pyrrolidines is paramount. This in-depth technical guide provides a comprehensive overview of the key safety considerations, handling protocols, and toxicological insights necessary for professionals working with this important class of compounds.

General Safety and Handling Precautions

Substituted pyrrolidines, like their parent compound, are nitrogen-containing heterocyclic compounds that can exhibit a range of hazardous properties. While the specific risks are dependent on the nature and position of the substituents, a conservative approach to handling is always recommended. The following guidelines provide a framework for the safe use of these compounds in a laboratory setting.

1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific substituted pyrrolidine and the procedures being performed.

| Protection Type | Recommended Equipment | Specifications & Best Practices |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes. |

| Skin and Body Protection | Chemical-resistant laboratory coat or gown. For larger quantities or more hazardous derivatives, a disposable, polyethylene-coated polypropylene gown is advised. | Ensure the lab coat is fully buttoned. |

| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any tears or perforations before use. It is best practice to change gloves every 30-60 minutes or immediately if they become contaminated or damaged.[1] Proper glove removal technique is crucial to avoid skin contact.[2] |

| Respiratory Protection | Generally not required under normal laboratory conditions with adequate engineering controls (e.g., fume hood). | If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[1] A full-face respirator offers both respiratory and eye protection. |

2. Engineering Controls: The use of robust engineering controls is essential to minimize the risk of inhalation exposure.

-

Fume Hoods: All work with substituted pyrrolidines, particularly volatile or powdered compounds, should be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

3. Safe Handling Practices: Adherence to strict handling protocols can significantly reduce the risk of accidents and exposure.

-

Avoid Inhalation, Ingestion, and Skin Contact: Treat all substituted pyrrolidines as potentially toxic.

-

Grounding and Bonding: For flammable liquid derivatives, use proper grounding and bonding procedures to prevent static discharge.[3]

-

Use of Non-Sparking Tools: When handling flammable pyrrolidine derivatives, use non-sparking tools.[3]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

-

Storage: Store substituted pyrrolidines in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Risk Assessment for Novel Pyrrolidine Compounds